Home > Products > Screening Compounds P89072 > 2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide
2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide -

2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide

Catalog Number: EVT-5683806
CAS Number:
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Venetoclax Compound Description: Venetoclax (ABT-199) is a potent B-cell lymphoma-2 (Bcl-2) protein inhibitor currently under clinical development for hematologic malignancies. It is primarily metabolized in the liver and excreted through feces. []Relevance: While Venetoclax shares the biphenyl structural motif with 2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide, its core structure and overall complexity differ significantly. This compound highlights a therapeutic application of a molecule containing the biphenyl moiety.

2. Venetoclax N-oxide (VNO)Compound Description: VNO is an oxidative impurity of Venetoclax, formed during oxidative stress degradation. It can undergo [, ] Meisenheimer rearrangement to form the Venetoclax hydroxylamine impurity (VHA). []Relevance: VNO highlights the susceptibility of the biphenyl group, present in both VNO and 2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide, to oxidative modifications.

3. Venetoclax hydroxylamine impurity (VHA) Compound Description: VHA is another potential oxidative impurity of Venetoclax, formed through the Meisenheimer rearrangement of VNO. [] Relevance: Similar to VNO, VHA demonstrates potential modifications that can occur on molecules containing the biphenyl unit, as seen in 2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide.

5. 2-butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimid azole-7-carboxylic acid (CV-11194)Compound Description: CV-11194 is a novel angiotensin II (AII) receptor antagonist with limited oral bioavailability. Chemical modifications, such as esterification, were explored to improve its bioavailability. []Relevance: CV-11194 shares the biphenyl moiety with 2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide. Notably, modifications to enhance the oral bioavailability of CV-11194 provide valuable insights for potential optimization strategies for 2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide.

6. 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974)Compound Description: Similar to CV-11194, CV-11974 is a novel angiotensin II receptor antagonist with limited oral bioavailability. Prodrug strategies were employed to enhance its therapeutic potential. []Relevance: CV-11974 and 2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide share the biphenyl structural element. Research on overcoming the bioavailability challenges of CV-11974 could be relevant for future studies on 2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide.

7. (+/-)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate (TCV-116)Compound Description: TCV-116 is a prodrug of CV-11974, designed to enhance its oral bioavailability. It demonstrated superior potency and duration of action compared to the parent compound in preclinical studies. []Relevance: Although TCV-116 differs significantly in overall structure from 2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide, it exemplifies how strategic modifications can improve the pharmacokinetic properties of compounds containing the biphenyl structure.

8. 2-butyl-4-[(3,3-dimethylacryloyl)methyl-amino]-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid (1)Compound Description: This compound is a nonpeptide angiotensin II antagonist designed as an improvement over the existing drug EXP3174. While potent in vitro, it exhibited poor oral bioavailability, leading to the development of prodrug esters like compound 13a. []Relevance: Similar to previous examples, compound 1 shares the biphenyl structure with 2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide. It reinforces the importance of considering bioavailability during drug development, particularly for compounds with similar structural features.

9. 1-[(ethoxycarbonyl)oxy]ethyl ester of compound 1 (13a)Compound Description: Developed as a prodrug of compound 1, 13a exhibited significantly improved oral bioavailability and hypotensive activity compared to its parent compound and even surpassed the marketed drug DuP 753 in preclinical models. []Relevance: Compound 13a, while structurally different from 2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide, showcases how prodrug strategies can significantly enhance the therapeutic potential of compounds, especially those with suboptimal pharmacokinetic properties, sharing similar structural motifs like the biphenyl group.

Properties

Product Name

2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide

IUPAC Name

2-[4-[3-(1-methoxyethyl)phenyl]phenoxy]-N-methylacetamide

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

InChI

InChI=1S/C18H21NO3/c1-13(21-3)15-5-4-6-16(11-15)14-7-9-17(10-8-14)22-12-18(20)19-2/h4-11,13H,12H2,1-3H3,(H,19,20)

InChI Key

AGJCAGWROBCLSZ-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC(=C1)C2=CC=C(C=C2)OCC(=O)NC)OC

Canonical SMILES

CC(C1=CC=CC(=C1)C2=CC=C(C=C2)OCC(=O)NC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.